![molecular formula C16H17N3O3 B13471106 3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is a structural analog of thalidomide, known for its significant anticancer activity, particularly against multiple myeloma . This compound, also referred to as lenalidomide, has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoindole ring and the subsequent introduction of the piperidine-2,6-dione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of automated reactors and continuous flow systems is common to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Scientific Research Applications
3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione: has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of various derivatives to study their chemical properties and reactivity.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: It is an approved drug for the treatment of multiple myeloma and myelodysplastic syndromes.
Mechanism of Action
The mechanism of action of 3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of Ikaros transcription factors, which are crucial for the survival and proliferation of multiple myeloma cells. The compound’s immunomodulatory effects are also mediated through its impact on cytokine production and T-cell activation .
Comparison with Similar Compounds
3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione: is compared with other similar compounds such as thalidomide and pomalidomide:
Similar Compounds
- Thalidomide
- Pomalidomide
- Bortezomib
- Pomalidomide-PEG3-CO2H
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(7-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c17-12-2-1-8-5-9-7-19(16(22)11(9)6-10(8)12)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21) |
InChI Key |
HIBQQIWHALITHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1N)C(=O)N(C3)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
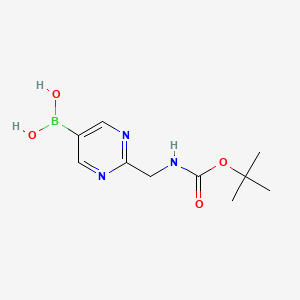

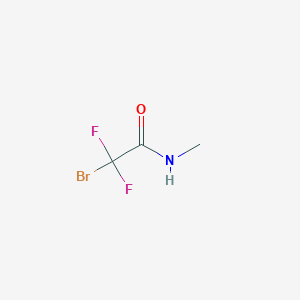
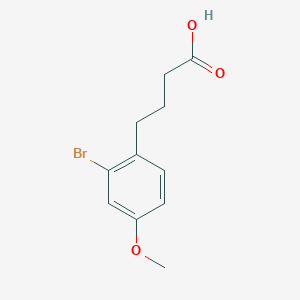
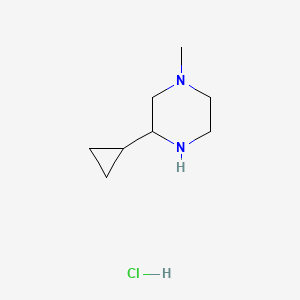
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)

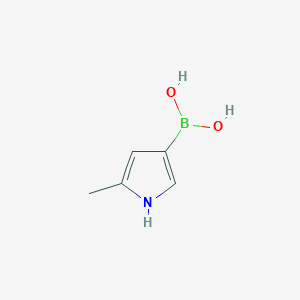
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
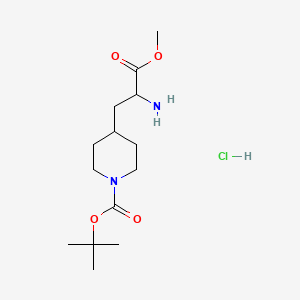
![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
